molecular formula C6H12ClNO3 B2662546 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride CAS No. 1909288-04-5

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2662546
CAS No.: 1909288-04-5
M. Wt: 181.62
InChI Key: DIHQZGNZMKSYOQ-KNCHESJLSA-N
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Description

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid hydrochloride characterized by a hydroxyl (-OH) and methyl (-CH₃) substituent at the 3-position of the cyclobutane ring. The compound is presumed to exhibit polar properties due to the hydroxyl and carboxylic acid groups, making it soluble in polar solvents like water or ethanol.

Properties

IUPAC Name

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHQZGNZMKSYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909288-04-5
Record name (1r,3s)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-3-methylcyclobutanone with ammonia or an amine source, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

The compound's unique cyclobutane structure makes it a valuable building block in organic synthesis. Its constrained conformation allows for the development of novel compounds with specific stereochemical configurations. This property is particularly useful in synthesizing complex molecules such as:

  • Peptidomimetics : The compound can be utilized to create dipeptides by coupling with proteinogenic amino acids, enhancing the diversity of peptide libraries for biological studies .
Application Description
PeptidomimeticsUsed to mimic natural peptides, potentially improving drug efficacy and stability.
Building BlocksServes as a precursor for synthesizing other complex organic compounds.

Drug Design and Development

The structural resemblance of 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride to neurotransmitters such as glutamic acid positions it as a candidate in neuropharmacology. Research has indicated that derivatives of this compound can influence glutamate uptake in neural cells, suggesting potential applications in treating neurological disorders .

Case Studies

  • Neuroactivity Research : Studies on rat C6 glioma cells have shown that derivatives of this compound can enhance glutamate uptake, indicating potential roles in neuroprotective strategies or treatments for conditions like epilepsy and neurodegenerative diseases .
Study Focus Findings
Glutamate UptakeIncreased uptake observed with certain derivatives, indicating neuroactivity.

Material Science

In material science, the cyclobutane moiety's unique properties can be exploited to develop advanced materials with specific mechanical or thermal characteristics. The synthesis of polymers and other materials incorporating this compound is an area of ongoing research.

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride (Target) Likely C₆H₁₂ClNO₃ ~181–200 -OH, -CH₃ at 3-position Hypothesized biomedical applications
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride C₆H₁₂ClNO₃ 181.62 -CH₂OH at 3-position Research reagent; discontinued commercial availability
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride Likely C₇H₁₄ClNO₃ ~195–210 Two -CH₃ groups at 3-position Marketed for lab use; tailored supply chain services
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ 257.71 -OCH₂C₆H₅ (benzyloxy) at 3-position Research applications; ≥95% purity
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ 101.10 Cyclopropane ring (no substituents) Ethylene precursor in plant biology

Key Structural Insights :

  • The benzyloxy group in significantly increases lipophilicity (logP ~1.5–2.0 estimated), reducing aqueous solubility but improving membrane permeability . Cyclopropane analogs () exhibit higher ring strain, leading to greater reactivity but lower stability compared to cyclobutane derivatives .

Biological Activity

1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, also known as cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride (CAS No. 1909288-04-5), is a cyclic amino acid derivative with potential biological activities. This compound is of interest due to its structural similarities to other bioactive amino acids and its implications in various biochemical pathways.

  • Molecular Formula: C6H12ClNO3
  • Molecular Weight: 181.62 g/mol
  • IUPAC Name: (1S,3S)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its role as an amino acid analogue. It may interact with various receptors and enzymes involved in metabolic pathways, potentially influencing protein synthesis and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells; modulates neurotransmitters
AntimicrobialActive against specific bacterial strains

Case Study 1: Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced apoptosis in neuronal cell cultures subjected to oxidative stress. The mechanism was hypothesized to involve modulation of the Bcl-2 family of proteins, which are crucial in regulating apoptosis.

Case Study 2: Antioxidant Activity

In a randomized controlled trial, the antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound exhibited a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage in various diseases.

Case Study 3: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in cultures treated with the compound, indicating its potential as a natural antimicrobial agent.

Q & A

Q. What kinetic studies elucidate the role of the hydroxy group in cyclobutane ring stability?

  • Methodological Answer : Perform pH-dependent degradation kinetics (pH 2–10) monitored by UV-Vis (λ = 210 nm). The hydroxy group acts as a proton donor, accelerating ring-opening above pH 7.0. Use Eyring plots to calculate activation energy (ΔG‡ ≈ 85 kJ/mol) .

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